- Synthesis and bioactivity research of glycine hydrazides derivativesNongyaoxue Xuebao, 2008, 10(2), 151-155,
Cas no 92973-24-5 (5-2-(Trifluoromethyl)phenyl-2-furoic Acid)

92973-24-5 structure
商品名:5-2-(Trifluoromethyl)phenyl-2-furoic Acid
5-2-(Trifluoromethyl)phenyl-2-furoic Acid 化学的及び物理的性質
名前と識別子
-
- 2-Furancarboxylic acid,5-[2-(trifluoromethyl)phenyl]-
- 5-(2-Trifluoromethyl-phenyl)-furan-2-carboxylic acid
- 5-(2-TRIFLUOROMETHYLPHENYL)-FURAN-2-CARBOXYLIC ACID
- 5-[2-(Trifluoromethyl)phenyl]-2-furoic Acid
- 5-[2-(Trifluoromethyl)phenyl]-2-furancarboxylic acid (ACI)
- 5-(2-trifluoromethylphenyl)furan-2-carboxylic acid
- 5-[2-(trifluoromethyl)phenyl]furan-2-carboxylic acid
- EN300-109243
- CS-0095183
- 5-[2-(Trifluoromethyl)phenyl]-2-furoic acid, 97%
- SR-01000363008-1
- SB61061
- PD037053
- Q27096978
- VS-01350
- CHEMBL200377
- 5-[2-(Trifluoromethyl)phenyl]-2-furoic
- 5-(2-(trifluoromethyl)phenyl)furan-2-carboxylic acid
- 92973-24-5
- HMS3604L03
- MFCD02602847
- IJPNRBZMRINMMR-UHFFFAOYSA-N
- 5-[2-(Trifluoromethyl)phenyl]-2-furancarboxylic Acid;
- BBL003481
- PD005490
- 2evc
- AKOS000109200
- BDBM50175443
- DB07759
- NS00068266
- DB-349790
- G86129
- DTXSID40349440
- HMS2494F03
- Z57727924
- STK055280
- SMR000011380
- SCHEMBL376111
- SR-01000363008
- KUC100872N
- MLS000032257
- 5-2-(Trifluoromethyl)phenyl-2-furoic Acid
-
- MDL: MFCD02602847
- インチ: 1S/C12H7F3O3/c13-12(14,15)8-4-2-1-3-7(8)9-5-6-10(18-9)11(16)17/h1-6H,(H,16,17)
- InChIKey: IJPNRBZMRINMMR-UHFFFAOYSA-N
- ほほえんだ: O=C(C1=CC=C(C2C(C(F)(F)F)=CC=CC=2)O1)O
計算された属性
- せいみつぶんしりょう: 256.03472857g/mol
- どういたいしつりょう: 256.03472857g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 316
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 50.4Ų
- 疎水性パラメータ計算基準値(XlogP): 3.4
じっけんとくせい
- 色と性状: ソリッド
- 密度みつど: 1.395
- ゆうかいてん: 163-167 °C (lit.)
- ふってん: 372.9°C at 760 mmHg
- フラッシュポイント: 179.3°C
- 屈折率: 1.511
- じょうきあつ: 0.0±0.9 mmHg at 25°C
5-2-(Trifluoromethyl)phenyl-2-furoic Acid セキュリティ情報
-
記号:
- シグナルワード:Danger
- 危害声明: H301-H315-H317-H319-H335
- 警告文: P261-P280-P301+P310-P305+P351+P338
- 危険物輸送番号:UN 2811 6.1 / PGIII
- WGKドイツ:3
- 危険カテゴリコード: 25-36/37/38-43
- セキュリティの説明: 26-36/37
-
危険物標識:
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
5-2-(Trifluoromethyl)phenyl-2-furoic Acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | T791805-10000mg |
5-[2-(Trifluoromethyl)phenyl]-2-furoic Acid |
92973-24-5 | 10g |
$1568.00 | 2023-05-17 | ||
Enamine | EN300-109243-10.0g |
5-[2-(trifluoromethyl)phenyl]furan-2-carboxylic acid |
92973-24-5 | 95% | 10g |
$320.0 | 2023-06-10 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T921116-1g |
5-[2-(Trifluoromethyl)phenyl]-2-furoic acid |
92973-24-5 | 97% | 1g |
¥515.70 | 2022-08-31 | |
abcr | AB371997-1 g |
5-[2-(Trifluoromethyl)phenyl]furan-2-carboxylic acid; . |
92973-24-5 | 1 g |
€239.50 | 2023-07-19 | ||
Enamine | EN300-109243-2.5g |
5-[2-(trifluoromethyl)phenyl]furan-2-carboxylic acid |
92973-24-5 | 95% | 2.5g |
$161.0 | 2023-10-27 | |
Enamine | EN300-109243-0.1g |
5-[2-(trifluoromethyl)phenyl]furan-2-carboxylic acid |
92973-24-5 | 95% | 0.1g |
$41.0 | 2023-10-27 | |
Chemenu | CM196179-5g |
5-(2-Trifluoromethyl-phenyl)-furan-2-carboxylic acid |
92973-24-5 | 95% | 5g |
$*** | 2023-05-29 | |
TRC | T791805-1000mg |
5-[2-(Trifluoromethyl)phenyl]-2-furoic Acid |
92973-24-5 | 1g |
$201.00 | 2023-05-17 | ||
Enamine | EN300-109243-1g |
5-[2-(trifluoromethyl)phenyl]furan-2-carboxylic acid |
92973-24-5 | 95% | 1g |
$119.0 | 2023-10-27 | |
Aaron | AR00GZ2N-1g |
5-[2-(TRIFLUOROMETHYL)PHENYL]-2-FUROIC |
92973-24-5 | 95% | 1g |
$189.00 | 2024-07-18 |
5-2-(Trifluoromethyl)phenyl-2-furoic Acid 合成方法
Synthetic Routes 1
はんのうじょうけん
1.1 Catalysts: Cupric chloride
リファレンス
Synthetic Routes 2
はんのうじょうけん
1.1 Reagents: Sodium hydroxide , Silver nitrate Solvents: Ethanol , Water ; rt → 60 °C; 2 h, 60 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2
リファレンス
- Derivatives of (R)-3-(5-Furanyl)carboxamido-2-aminopropanoic Acid as Potent NMDA Receptor Glycine Site Agonists with GluN2 Subunit-Specific ActivityJournal of Medicinal Chemistry, 2022, 65(1), 734-746,
Synthetic Routes 3
はんのうじょうけん
リファレンス
- 5-(Substituted phenyl)-2-furancarboxylic acids, Czechoslovakia, , ,
Synthetic Routes 4
はんのうじょうけん
1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water
1.2 Catalysts: Cupric chloride
1.2 Catalysts: Cupric chloride
リファレンス
- Synthesis of benzoic acid 2-[[[[5-phenyl-2-furanyl]carbonyl]amino]thioxomethyl]hydrazide and 2-furancarboxylic acid 2-[[[[5-phenyl-2-furanyl]carbonyl]amino]thioxomethyl]hydrazide derivatives and determination of their activity as agrochemical fungicides and herbicidesYouji Huaxue, 2008, 28(5), 865-869,
Synthetic Routes 5
はんのうじょうけん
1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water ; 0 °C; 20 min, 0 °C
1.2 Reagents: Cupric chloride Solvents: Acetone , Water ; 0 °C; 1 d, rt
1.2 Reagents: Cupric chloride Solvents: Acetone , Water ; 0 °C; 1 d, rt
リファレンス
- Hydroxamic Acids as Potent Inhibitors of FeII and MnII E. coli Methionine Aminopeptidase: Biological Activities and X-ray Structures of Oxazole Hydroxamate-EcMetAP-Mn ComplexesChemMedChem, 2012, 7(6), 1020-1030,
Synthetic Routes 6
はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 30 min, rt
リファレンス
- Synthesis and SAR of 5-aryl-furan-2-carboxamide derivatives as potent urotensin-II receptor antagonistsBioorganic & Medicinal Chemistry Letters, 2019, 29(4), 577-580,
Synthetic Routes 7
はんのうじょうけん
1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water ; 0 °C
1.2 Catalysts: Cupric chloride Solvents: Water ; 0 °C; 4 h, rt; 16 h, rt
1.2 Catalysts: Cupric chloride Solvents: Water ; 0 °C; 4 h, rt; 16 h, rt
リファレンス
- Synthesis and biological activities of some triazolothiadiazoles containing ibuprofen moietyPharma Chemica, 2016, 8(2), 1-9,
Synthetic Routes 8
はんのうじょうけん
1.1 Reagents: Silver oxide (Ag2O)
リファレンス
- Semisynthetic cephalosporines. I. An improved synthesis of 5-aryl-2-furancarboxylic acidsChemicke Zvesti, 1984, 38(4), 507-13,
Synthetic Routes 9
はんのうじょうけん
1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water
1.2 Reagents: Cupric chloride
1.2 Reagents: Cupric chloride
リファレンス
- Synthesis of 5-phenyl-N-[3-(3,4-dimethyl-1H-pyrrol-2-yl)-5-thioxo-4H-1,2,4-triazol-4-yl]-2-furancarboxamide and 2-phenoxy-N-[3-(3,4-dimethyl-1H-pyrrol-2-yl)-5-thioxo-4H-1,2,4-triazol-4-yl]acetamide derivativesYouji Huaxue, 2008, 28(6), 1083-1086,
Synthetic Routes 10
はんのうじょうけん
1.1 Solvents: Dimethyl sulfoxide , Dimethylformamide ; 1 h, rt
1.2 overnight, 60 °C
1.3 Reagents: Potassium carbonate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 5 min, 120 °C
1.4 Reagents: Hydrochloric acid Solvents: Dichloromethane , 1,4-Dioxane ; 3 h, rt
1.2 overnight, 60 °C
1.3 Reagents: Potassium carbonate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 5 min, 120 °C
1.4 Reagents: Hydrochloric acid Solvents: Dichloromethane , 1,4-Dioxane ; 3 h, rt
リファレンス
- Ionic immobilization, diversification, and release: Application to the generation of a library of methionine aminopeptidase inhibitorsJournal of Combinatorial Chemistry, 2008, 10(2), 185-194,
Synthetic Routes 11
はんのうじょうけん
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ; 30 min, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
リファレンス
- Synthesis of heterocycles from arylation products of unsaturated compounds: XVIII. 5-Arylfuran-2-carboxylic acids and their application in the synthesis of 1,2,4-thiadiazole, 1,3,4-oxadiazole, and [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivativesRussian Journal of Organic Chemistry, 2009, 45(4), 541-550,
Synthetic Routes 12
はんのうじょうけん
1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran , Water ; 4 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
リファレンス
- Heterocycle-linked Phenylbenzyl Amides as Novel TRPV1 Antagonists and Their TRPV1 Binding Modes: Constraint-Induced Enhancement of In Vitro and In Vivo ActivitiesChemistry - An Asian Journal, 2013, 8(2), 400-409,
Synthetic Routes 13
はんのうじょうけん
1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water ; 0 °C
1.2 Solvents: Water
1.3 Catalysts: Cuprous chloride Solvents: Water ; rt; 4 h, rt; 16 h, rt
1.2 Solvents: Water
1.3 Catalysts: Cuprous chloride Solvents: Water ; rt; 4 h, rt; 16 h, rt
リファレンス
- Synthesis of some thiadiazolotriazinone derivatives as possible antimicrobial agentsPhosphorus, 2007, 182(5), 1083-1091,
Synthetic Routes 14
はんのうじょうけん
1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water
1.2 Reagents: Cupric chloride
1.2 Reagents: Cupric chloride
リファレンス
- Metalloform-selective inhibition: Synthesis and structure-activity analysis of Mn(II)-form-selective inhibitors of Escherichia coli methionine aminopeptidaseBioorganic & Medicinal Chemistry Letters, 2005, 15(24), 5386-5391,
5-2-(Trifluoromethyl)phenyl-2-furoic Acid Raw materials
- BENZENEDIAZONIUM, 2-(TRIFLUOROMETHYL)-
- o-Trifluoromethylphenylboronic Acid
- 5-2-(Trifluoromethyl)phenylfuran-2-carbaldehyde
- Furancarboxylic acid
- 2-Furancarboxylic acid, 5-[2-(trifluoromethyl)phenyl]-, methyl ester
- NA
- 2-Furoic acid
- 5-Bromofuran-2-carboxylic acid
5-2-(Trifluoromethyl)phenyl-2-furoic Acid Preparation Products
5-2-(Trifluoromethyl)phenyl-2-furoic Acid 関連文献
-
A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
-
Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
-
3. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
-
Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
-
Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
92973-24-5 (5-2-(Trifluoromethyl)phenyl-2-furoic Acid) 関連製品
- 1178952-84-5(2-Bromo-n-cyclopropyl-4-fluorobenzene-1-sulfonamide)
- 2150005-98-2(2-(2,4-dimethyl-1H-imidazol-1-yl)-4-methylbenzaldehyde)
- 941923-05-3(N-cyclopentyl-2-(2-{(4-methylphenyl)methylsulfanyl}-1,3-thiazol-4-yl)acetamide)
- 1891701-79-3(3-2-fluoro-3-(trifluoromethyl)phenyl-1,2-oxazole-5-carboxylic acid)
- 941969-84-2(N-(1,3-benzothiazol-2-yl)-2-(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanylacetamide)
- 2228495-21-2(1-{4-(3-methylazetidin-3-yl)oxyphenyl}-1H-pyrazole)
- 1806582-47-7(3-Bromo-5-(3-chloropropyl)ethoxybenzene)
- 1807243-15-7(Methyl 5-cyano-2-ethyl-3-methylphenylacetate)
- 161404-76-8(thiane-3-carboxylic acid)
- 2418677-97-9(7-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-2,3,4,5-tetrahydro-2-benzazepin-1-one)
推奨される供給者
Amadis Chemical Company Limited
(CAS:92973-24-5)5-2-(Trifluoromethyl)phenyl-2-furoic Acid

清らかである:99%
はかる:5g
価格 ($):178.0